5''-Hydroxycannabidiol
CAS No.: 53413-28-8
Cat. No.: VC0108014
Molecular Formula: C₂₁H₃₀O₃
Molecular Weight: 330.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53413-28-8 |
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Molecular Formula | C₂₁H₃₀O₃ |
Molecular Weight | 330.46 |
IUPAC Name | 5-(5-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |
Standard InChI | InChI=1S/C21H30O3/c1-14(2)17-9-8-15(3)11-18(17)21-19(23)12-16(13-20(21)24)7-5-4-6-10-22/h11-13,17-18,22-24H,1,4-10H2,2-3H3/t17-,18+/m0/s1 |
SMILES | CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCCCO)O |
Introduction
Chemical Identity and Structure
Molecular Composition
5''-Hydroxycannabidiol is an organic compound with the molecular formula C21H30O3 and a molecular weight of 330.5 g/mol . The compound represents a modified version of cannabidiol (CBD), specifically characterized by hydroxylation at the 5'' position of the pentyl side chain. This structural modification creates a primary alcohol functional group at this position while maintaining the core cannabidiol structure . The compound was first cataloged in chemical databases in December 2015, with the most recent modification to its entry occurring in February 2025 .
Structural Classification
From a chemical classification standpoint, 5''-hydroxycannabidiol belongs to several important compound classes. It is categorized as a hydroxy-cannabidiol, reflecting its fundamental relationship to the parent cannabidiol structure . Additionally, it is classified as an olefinic compound due to the presence of carbon-carbon double bonds in its structure. The compound also belongs to the resorcinol family, characterized by a 1,3-dihydroxybenzene structural motif that is typical of many cannabinoids . Finally, its hydroxylated pentyl chain confers classification as a primary alcohol, distinguishing it from the parent cannabidiol molecule .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases:
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5''-hydroxycannabidiol (primary name)
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5''-hydroxy-CBD
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5''-HO-cannabidiol
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5''-OH-cannabidiol
These alternative designations are important for comprehensive literature searches and proper compound identification across different research databases and publications.
Biochemical Properties
Metabolic Origin
5''-Hydroxycannabidiol is primarily recognized as a metabolite of cannabidiol. Research indicates that it is formed through the action of human liver microsomes on the parent cannabidiol molecule . This metabolic transformation occurs through hydroxylation of the pentyl side chain, specifically at the 5-position, replacing a hydrogen atom with a hydroxyl group . This process is part of the body's phase I metabolism of cannabinoids, which typically involves cytochrome P450 enzymes that facilitate oxidative modifications.
Pharmacological Activity
One of the most significant findings regarding 5''-hydroxycannabidiol involves its interaction with topoisomerase II enzymes. Research has demonstrated that the compound inhibits both the α and β forms of topoisomerase II . This property is shared with HU-331, another cannabinoid derivative, suggesting potential structural similarities in their mechanisms of action. Topoisomerase II inhibition is particularly notable as it represents a mechanism exploited by several anticancer drugs, potentially indicating avenues for future research into the compound's therapeutic applications.
Analytical Detection and Profiling
Identification in Cannabis Extracts
The identification and quantification of 5''-hydroxycannabidiol in complex cannabis extracts presents analytical challenges. While comprehensive chemical profiling studies have been conducted on cannabis extracts, specific detection of hydroxylated metabolites like 5''-hydroxycannabidiol requires sophisticated analytical techniques . These typically include liquid chromatography coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry, which can differentiate between the various cannabinoids and their metabolites based on molecular weight and fragmentation patterns.
Chromatographic and Spectroscopic Properties
Within analytical frameworks, cannabinoids and their derivatives are often characterized by their retention times in chromatographic systems along with their molecular ion signals in mass spectrometry. In the context of cannabis extract analysis, compounds with molecular weights similar to 5''-hydroxycannabidiol (approximately 330 Da) require careful differentiation from other cannabinoid derivatives that may have similar molecular weights but different structures . The table below summarizes key analytical parameters that would be relevant for 5''-hydroxycannabidiol identification:
Parameter | Value | Analytical Significance |
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Molecular Formula | C21H30O3 | Confirms elemental composition |
Molecular Weight | 330.5 g/mol | Key identifier in mass spectrometry |
Expected [M-H]- ion | 329.14 m/z | Primary ion in negative mode MS |
Expected [M+H]+ ion | 331.24 m/z | Primary ion in positive mode MS |
Structural Relationship to Cannabinoid Family
Comparison with Other Hydroxylated Cannabinoids
5''-Hydroxycannabidiol is one of several hydroxylated derivatives of cannabinoids that have been identified in metabolic studies . Other structurally related compounds include various hydroxylated forms of THC, such as 11-hydroxy-Δ9-tetrahydrocannabinolic acid and 10α-hydroxy-Δ9,11-hexahydrocannabinol . These compounds collectively represent important metabolic markers and potentially active metabolites within the cannabinoid pathway. The position of hydroxylation (5'' position in the case of 5''-hydroxycannabidiol) can significantly influence the biological activity and physicochemical properties of these compounds.
Position within Cannabinoid Biosynthetic Pathway
Biological Activity and Research Findings
Enzyme Inhibition Properties
The most significant biological activity documented for 5''-hydroxycannabidiol is its inhibition of topoisomerase II enzymes . Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. The inhibition of both α and β forms of topoisomerase II by 5''-hydroxycannabidiol suggests potential applications in areas where topoisomerase inhibition is therapeutically relevant, such as cancer treatment. This inhibitory activity appears to be shared with HU-331, suggesting a possible structure-activity relationship worthy of further investigation .
Comparative Activity with Related Compounds
Analytical Methodologies for Detection
Chromatographic Techniques
The detection and quantification of 5''-hydroxycannabidiol in biological samples and cannabis extracts typically rely on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry represents the gold standard for these analyses . In the context of comprehensive cannabinoid profiling, retention time characteristics and mass spectral data are critical parameters for unambiguous identification. For cannabinoid derivatives with molecular weights around 330 Da, careful method development is necessary to achieve separation from structurally similar compounds.
Mass Spectrometric Identification
Mass spectrometry provides definitive identification of 5''-hydroxycannabidiol through characteristic molecular ions and fragmentation patterns. In negative ionization mode, the compound typically presents as an [M-H]- ion with an m/z value around 329.14, while positive ionization may yield an [M+H]+ ion around 331.24 . The hydroxylation at the 5'' position can also produce characteristic fragment ions that distinguish this metabolite from other hydroxylated cannabinoids, although specific fragmentation patterns must be established through analysis of authentic standards.
Future Research Directions
Metabolic Pathway Elucidation
Further research into the specific enzymes involved in the formation of 5''-hydroxycannabidiol from cannabidiol could provide valuable insights into cannabinoid metabolism. While human liver microsomes have been identified as capable of this transformation , the specific cytochrome P450 isoforms responsible and the kinetics of this conversion require further elucidation. Such knowledge would contribute to understanding individual variations in cannabinoid metabolism and potential drug interactions involving the cannabidiol metabolic pathway.
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